
Akr1C3-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Akr1C3-IN-10 is a selective inhibitor of the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). This enzyme plays a crucial role in the metabolism of steroids, prostaglandins, and other important biological molecules. AKR1C3 is involved in the biosynthesis of potent androgens and estrogens, making it a significant target in cancer research and treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Akr1C3-IN-10 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications to enhance its inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and detailed information is often available in specialized chemical databases or research publications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Akr1C3-IN-10 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other groups to modify its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically modified versions of this compound with enhanced or altered biological activity. These products are often tested for their efficacy in inhibiting AKR1C3 and their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Akr1C3-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of AKR1C3 and its role in steroid metabolism.
Biology: Investigated for its effects on cellular processes and signaling pathways involving AKR1C3.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting AKR1C3.
Wirkmechanismus
Akr1C3-IN-10 exerts its effects by selectively inhibiting the activity of AKR1C3. This inhibition disrupts the conversion of weak androgens and estrogens into their potent forms, thereby reducing the activation of androgen and estrogen receptors. The molecular targets and pathways involved include the androgen receptor signaling pathway and the estrogen receptor signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Akr1C3-IN-10 include other AKR1C3 inhibitors such as:
Stylopine: A strong inhibitor of AKR1C3 with a different molecular structure.
Dinaciclib: A multi-specific cyclin-dependent kinase inhibitor that also inhibits AKR1C3.
OBI-3424: A prodrug activated by AKR1C3 to form a potent DNA-alkylating agent.
Uniqueness
This compound is unique in its high selectivity and potency as an AKR1C3 inhibitor. Its specific molecular structure allows it to effectively bind to and inhibit AKR1C3, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C24H20N4O3 |
|---|---|
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
(E)-3-[3-[(4-methylphenyl)methylcarbamoyl]-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C24H20N4O3/c1-16-2-4-17(5-3-16)13-25-24(31)21-11-18(6-9-23(29)30)10-20(12-21)19-7-8-22-26-15-27-28(22)14-19/h2-12,14-15H,13H2,1H3,(H,25,31)(H,29,30)/b9-6+ |
InChI-Schlüssel |
QJWQAZTYFYCFQU-RMKNXTFCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)C3=CN4C(=NC=N4)C=C3)/C=C/C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)C3=CN4C(=NC=N4)C=C3)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


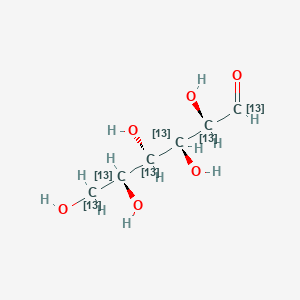
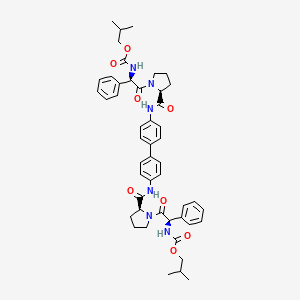
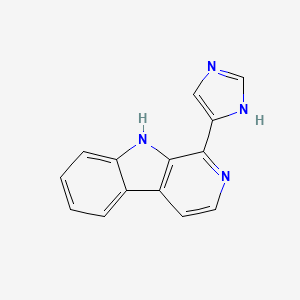
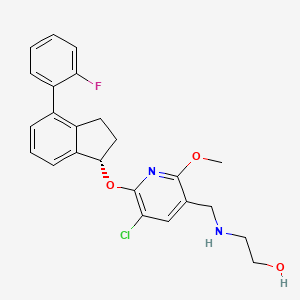
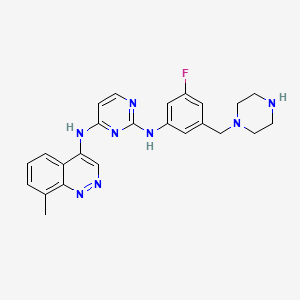
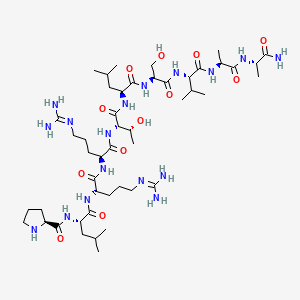
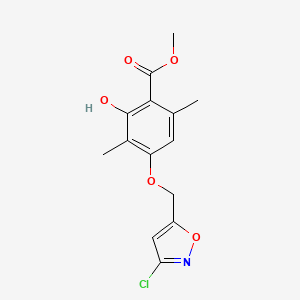
![copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide](/img/structure/B12395684.png)
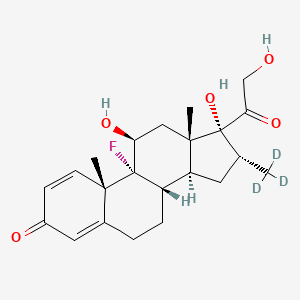
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)

![1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate](/img/structure/B12395713.png)
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)
